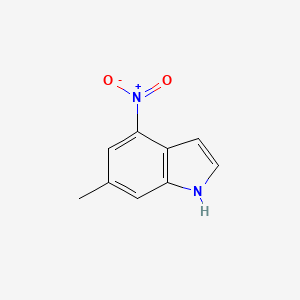
6-Methyl-4-nitro-1H-indole
Vue d'ensemble
Description
“6-Methyl-4-nitro-1H-indole” is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. It is a yellow-brown powder .
Synthesis Analysis
The synthesis of indole derivatives, including “6-Methyl-4-nitro-1H-indole”, has been a topic of interest among researchers. Various methods have been reported for the synthesis of indoles, such as modern versions of classical synthesis methods like Fischer indole synthesis . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular structure of “6-Methyl-4-nitro-1H-indole” is represented by the linear formula C9H8N2O2 . The InChI Code for this compound is 1S/C9H8N2O2/c1-6-4-8-7 (2-3-10-8)9 (5-6)11 (12)13/h2-5,10H,1H3 .
Chemical Reactions Analysis
Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have shown to be versatile in chemical reactions. For instance, the reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility . Such transformations are crucial for synthesizing a variety of indole derivatives with potential applications in drug discovery and materials science .
Physical And Chemical Properties Analysis
“6-Methyl-4-nitro-1H-indole” is a yellow-brown powder . It has a molecular weight of 176.17 . The compound should be stored at 0-8°C .
Applications De Recherche Scientifique
- Indoles are one of the most important and privileged heterocycles in organic synthesis and natural products .
- They play a main role in cell biology .
- The wide spectrum of application of indole spans the dye industry, materials science, fragrances and agriculture .
- Indole ranks as one of the top-most commonly used nitrogen heterocycles in medicines .
- The biological role of indole renders this heterocycle a privileged pharmacophore against a variety of targets with applications, such as antiviral (e.g. Ateviridine), anti-inflammatory (e.g. Indomethacin), antihypertensive (e.g. Pindolol), anticancer (e.g. Panobinostat) as well as an array of drugs that target CNS, such as antidepressant Roxindole and antipsychotic Oxypertine .
Organic Synthesis and Natural Products
Medicinal Chemistry
Cancer Treatment
Safety And Hazards
The safety information for “6-Methyl-4-nitro-1H-indole” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Orientations Futures
Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research could focus on the development of efficient methods for accessing fine chemicals, agrochemicals, and pharmaceutical intermediates, highlighting the compound’s significant role in organic chemistry and industry .
Propriétés
IUPAC Name |
6-methyl-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWEBNSAPAUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646466 | |
| Record name | 6-Methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-nitro-1H-indole | |
CAS RN |
880086-93-1 | |
| Record name | 6-Methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

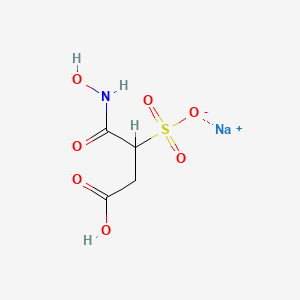
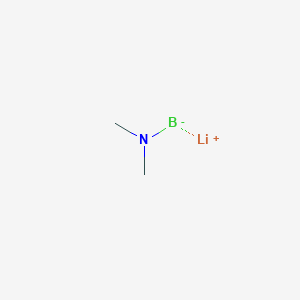
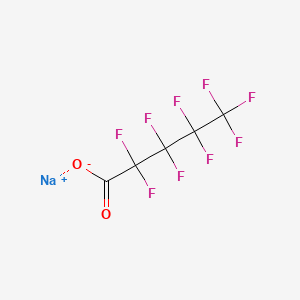
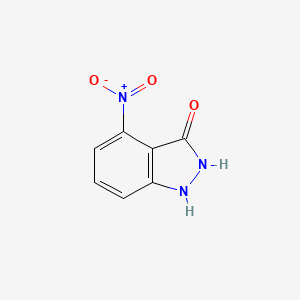
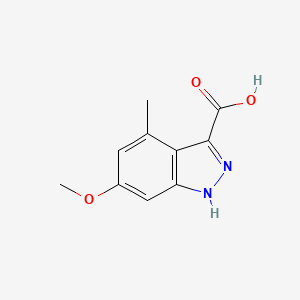
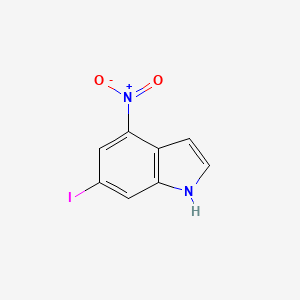
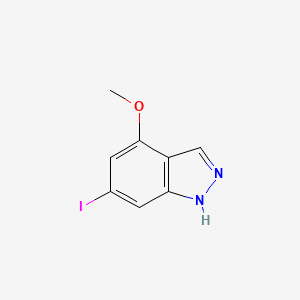
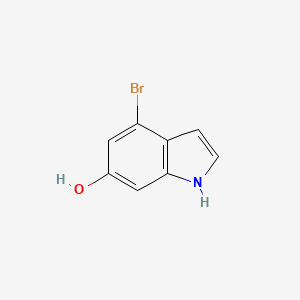
![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)
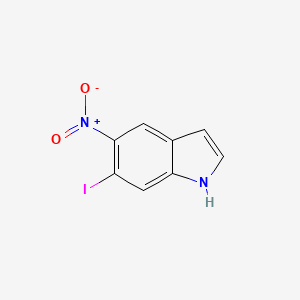
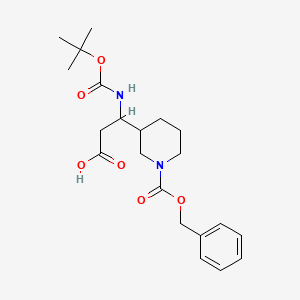
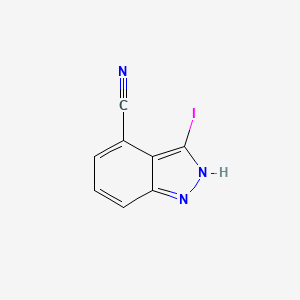
![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)